N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide

Antileukemic activity Bioisosterism Tetrazole SAR

N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide (CAS 1251565-71-5) is a synthetic benzamide derivative with molecular formula C21H18N6O2S and molecular weight 418.48 g/mol. The compound integrates three pharmacophoric elements: a 1H-tetrazol-1-yl-phenyl motif serving as a carboxylic acid bioisostere, a 4-cyclopropylthiazol-2-yl heterocycle, and a central benzamide core connected via a methoxy (-CH2-O-) linker.

Molecular Formula C21H18N6O2S
Molecular Weight 418.48
CAS No. 1251565-71-5
Cat. No. B2725168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide
CAS1251565-71-5
Molecular FormulaC21H18N6O2S
Molecular Weight418.48
Structural Identifiers
SMILESC1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N5C=NN=N5
InChIInChI=1S/C21H18N6O2S/c28-21(23-16-5-7-17(8-6-16)27-13-22-25-26-27)15-3-9-18(10-4-15)29-11-20-24-19(12-30-20)14-1-2-14/h3-10,12-14H,1-2,11H2,(H,23,28)
InChIKeyBHEHRNGAJIKYIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(4-(1H-Tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide (CAS 1251565-71-5): Structural Profile and Procurement-Relevant Compound Class Overview


N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide (CAS 1251565-71-5) is a synthetic benzamide derivative with molecular formula C21H18N6O2S and molecular weight 418.48 g/mol . The compound integrates three pharmacophoric elements: a 1H-tetrazol-1-yl-phenyl motif serving as a carboxylic acid bioisostere, a 4-cyclopropylthiazol-2-yl heterocycle, and a central benzamide core connected via a methoxy (-CH2-O-) linker. The tetrazole ring, with four nitrogen atoms, functions as a metabolically stable carboxylic acid mimic with enhanced hydrogen-bonding capacity [1]. The 4-cyclopropyl substitution on the thiazole ring distinguishes this compound from simpler thiazole-containing benzamides by introducing conformational constraint and altered lipophilicity [2]. This compound is listed in the PubChem database and is primarily available as a research-grade chemical (typical purity ≥95%) for biochemical and pharmacological investigation .

Why Generic Substitution of CAS 1251565-71-5 with Structurally Similar Benzamide Analogs Fails: A Procurement Risk Analysis


In-class benzamide derivatives bearing thiazole and tetrazole/azole motifs exhibit profound potency divergence depending on subtle structural variations, making generic interchange scientifically unsound. The bioisosteric replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole ring in (5-benzylthiazol-2-yl)benzamides yielded an approximately 36- to 83-fold enhancement in anti-leukemic potency, with the tetrazole-bearing compound 3d achieving IC50 values of 56.4 nM (K-562) and 56.9 nM (UACC-62) versus micromolar-range activity for the triazole progenitor [1]. Furthermore, the 4-cyclopropylthiazol-2-yl fragment exhibits a distinct pharmacological signature compared to other thiazole substitutions: mGlu5 IC50 of 900 nM for the cyclopropyl variant versus 59 nM for 4-methylthiazol-2-yl and 5,440 nM for phenyl, representing activity differences spanning over 90-fold [2]. The methoxy (-CH2-O-) linker in CAS 1251565-71-5 provides an additional rotatable bond and hydrogen-bond acceptor relative to the direct oxy (-O-) linker found in closely related analog CAS 2034274-55-8, altering conformational sampling and target engagement geometry . These multidimensional structure-activity cliffs mean that procurement of a near-analog cannot substitute for the specific compound in target validation, SAR campaign, or assay development contexts.

Quantitative Differentiation Evidence for CAS 1251565-71-5: Comparator-Anchored Potency, Selectivity, and Structural Data Guide


Tetrazole vs. 1,2,3-Triazole Bioisosteric Potency Gain in Thiazole-Benzamide Series

In a published structure-activity relationship study of (5-benzylthiazol-2-yl)benzamides, the bioisosteric replacement of the 1H-1,2,3-triazole ring with a 1H-tetrazole ring (as present in the 4-(1H-tetrazol-1-yl)phenyl motif of CAS 1251565-71-5) produced a dramatic potency enhancement. The tetrazole-bearing compound 3d [N-(5-(4-fluorobenzyl)thiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide] inhibited K-562 chronic myeloid leukemia cells with an IC50 of 56.4 nM and UACC-62 melanoma cells with an IC50 of 56.9 nM (SRB assay), attaining a selectivity index of 101.0 versus pseudo-normal cells [1]. In contrast, the triazole progenitor compound exhibited IC50 values in the range of 2.02-4.70 μM across responsive cancer cell lines, representing an approximately 36- to 83-fold inferior potency [1]. This provides class-level inference that the tetrazole-phenyl moiety in CAS 1251565-71-5 confers substantially greater target engagement potential than triazole-containing analogs.

Antileukemic activity Bioisosterism Tetrazole SAR K-562 leukemia Selectivity index

4-Cyclopropylthiazol-2-yl Fragment Pharmacological Differentiation from Other Thiazole Substituents

The 4-cyclopropylthiazol-2-yl fragment, a key structural feature of CAS 1251565-71-5, exhibits a unique pharmacological profile compared to other common thiazole C4-substitutions as documented in a metabotropic glutamate receptor 5 (mGlu5) inhibitor series. The 4-cyclopropylthiazol-2-yl moiety demonstrates an mGlu5 IC50 of 900 nM, which is approximately 15-fold less potent than 4-methylthiazol-2-yl (IC50 = 59 nM) but approximately 6-fold more potent than phenyl-substituted thiazole (IC50 = 5,440 nM) [1]. The activity span across these three substituents exceeds 90-fold, demonstrating that the cyclopropyl group confers a distinct pharmacological phenotype that cannot be approximated by methyl, phenyl, or other common thiazole substituents.

mGlu5 receptor Thiazole SAR Cyclopropyl substitution Fragment pharmacology GPCR

Methoxy (-CH2-O-) vs. Direct Oxy (-O-) Linker: Conformational Flexibility and Hydrogen-Bonding Differentiation

CAS 1251565-71-5 incorporates a methoxy (-CH2-O-) linker connecting the central benzamide core to the 4-cyclopropylthiazole ring. The closest commercially available structural analog, N-(4-(1H-tetrazol-1-yl)phenyl)-4-(thiazol-2-yloxy)benzamide (CAS 2034274-55-8), employs a direct oxy (-O-) linker and an unsubstituted thiazole ring . The additional methylene group in the methoxy linker of CAS 1251565-71-5 contributes one extra rotatable bond (estimated 9 vs. 8 for the oxy-linked analog), increasing conformational degrees of freedom and potentially enabling superior induced-fit binding to target pockets. Additionally, the ether oxygen in the -CH2-O- linkage serves as a hydrogen-bond acceptor positioned differently from the direct -O- linkage, altering the three-dimensional presentation of the thiazole ring relative to the benzamide scaffold. The cyclopropyl group on the thiazole further distinguishes CAS 1251565-71-5 (MW 418.48) from CAS 2034274-55-8 (MW 364.4), contributing an additional 54.1 Da of mass and increased lipophilicity .

Linker chemistry Conformational flexibility Hydrogen bonding Rotatable bonds SAR

1H-Tetrazole Hydrogen-Bond Network Capacity vs. Alternative Azole Heterocycles

The 1H-tetrazole ring in CAS 1251565-71-5 contains four nitrogen atoms capable of serving as hydrogen-bond acceptors, compared to three nitrogen acceptors in the 1H-1,2,3-triazole ring found in related benzamide analogs [1]. Quantitative crystallographic analysis of tetrazole-containing small molecules in the Cambridge Structural Database demonstrates that tetrazole rings engage in a richer and more geometrically diverse hydrogen-bond network than triazoles, with the tetrazolate anion capable of accepting up to four hydrogen-bond donors simultaneously [1]. This expanded hydrogen-bonding capacity is a mechanistic basis for the enhanced binding affinity observed when tetrazole replaces triazole in bioactive compounds. Additionally, the tetrazole ring functions as a metabolically stable bioisostere of carboxylic acids with comparable acidity (pKa ~4.5-4.9 for tetrazole vs. ~4.2-4.5 for carboxylic acids) but with enhanced membrane permeability due to its heterocyclic character [2]. In the context of CAS 1251565-71-5, this property supports superior target engagement potential compared to analogs bearing carboxylic acid, triazole, or other azole replacements at the same position.

Hydrogen bonding Tetrazole bioisosterism Binding affinity Crystal engineering Medicinal chemistry

Optimal Research and Industrial Application Scenarios for CAS 1251565-71-5 Based on Quantitative Differentiation Evidence


Anti-Leukemic Lead Optimization and Tetrazole Bioisostere SAR Campaigns

The documented 36- to 83-fold potency advantage of tetrazole-containing (5-benzylthiazol-2-yl)benzamides over their triazole counterparts [1] positions CAS 1251565-71-5 as a valuable comparator compound in anti-leukemic drug discovery programs. Its tetrazole-phenyl motif can serve as a reference for SAR exploration around the N-aryl substituent, while the 4-cyclopropylthiazol-2-yl-methoxy moiety provides an additional diversification vector. The selectivity index of 101.0 observed for the structurally related compound 3d [1] establishes a benchmark for therapeutic window optimization in this chemotype. Researchers can use CAS 1251565-71-5 to systematically probe whether the cyclopropyl-thiazole-methoxy linker combination further improves selectivity relative to the 5-benzylthiazole scaffold.

Kinase and GPCR Inhibitor Fragment-Based Screening with Cyclopropyl-Thiazole Privileged Scaffolds

The 4-cyclopropylthiazol-2-yl fragment in CAS 1251565-71-5 has demonstrated measurable pharmacological activity (mGlu5 IC50 = 900 nM) [2], while exhibiting a distinct profile from other thiazole C4-substitutions spanning a 90-fold activity range. This fragment is structurally related to ligands co-crystallized with SARS-CoV-2 NSP14 exonuclease as documented in PDB entry 9NFP [3], confirming its suitability for fragment-based drug discovery. CAS 1251565-71-5 can serve as a tool compound for competitive displacement assays or as a starting scaffold for kinase/GPCR inhibitor optimization, where the tetrazole-phenyl moiety provides additional binding energy and the cyclopropyl group contributes to shape complementarity in hydrophobic pockets.

Tetrazole-Containing Chemical Probe Development and Target Engagement Studies

The enhanced hydrogen-bonding capacity of the 1H-tetrazole ring (4 nitrogen acceptors) relative to triazole (3 acceptors) [4] makes CAS 1251565-71-5 a compelling candidate for developing high-affinity chemical probes. The tetrazole's carboxylic acid bioisosterism, with comparable acidity (pKa ~4.5-4.9) but improved membrane permeability [5], supports cellular target engagement studies where carboxylic acid-containing probes would suffer from poor cell penetration. This compound can be utilized in competitive binding assays, photoaffinity labeling experiments, or as a reference ligand for biophysical methods such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Procurement Specification: Differentiated Standard for Analog Quality Control and Assay Validation

Given the profound structure-activity cliffs documented between closely related benzamide analogs—a single methylene group in the linker and a cyclopropyl vs. hydrogen substitution producing a 54.08 Da mass differential and altered conformational flexibility —CAS 1251565-71-5 serves as a stringent quality control reference for verifying the identity and purity of tetrazole-thiazole benzamide compound libraries. Analytical laboratories can use this compound as a retention time and mass spectrometry calibration standard (expected [M+H]+ = 419.14) to distinguish it from the near-analog CAS 2034274-55-8 ([M+H]+ = 365.09) in LC-MS quality assessment workflows, preventing cross-contamination or misidentification errors that could confound biological assay interpretation.

Quote Request

Request a Quote for N-(4-(1H-tetrazol-1-yl)phenyl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.